molecular formula C15H21ClN2O2S B2665092 N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide CAS No. 2415624-62-1

N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide

Cat. No. B2665092
CAS RN: 2415624-62-1
M. Wt: 328.86
InChI Key: PHGFXCASAQWPND-UHFFFAOYSA-N
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Description

The compound “N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and is known to modulate pharmacokinetic properties . It also has a 3-chlorophenyl group and a cyclopropane ring, both of which are common motifs in medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The piperidine nitrogen, for example, might be protonated under acidic conditions or form a bond with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Piperidine derivatives are found in a variety of pharmaceuticals and can interact with a range of biological targets .

Future Directions

Future research could involve further exploration of the biological activity of this compound, optimization of its properties through medicinal chemistry, and assessment of its potential as a therapeutic agent .

properties

IUPAC Name

N-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2S/c16-13-3-1-2-12(10-13)11-18-8-6-14(7-9-18)17-21(19,20)15-4-5-15/h1-3,10,14-15,17H,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGFXCASAQWPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide

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